REACTION_CXSMILES
|
[CH2:1]([Li])CCC.O=[C:7]([CH3:15])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].O.Cl>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CS(C)=O.C1COCC1>[CH3:1][C:7](=[CH2:15])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:4.5|
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O=C(CCCCC(=O)O)C
|
Name
|
|
Quantity
|
8.33 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 48 hr
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×50 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (10% EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCC(=O)O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.32 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |